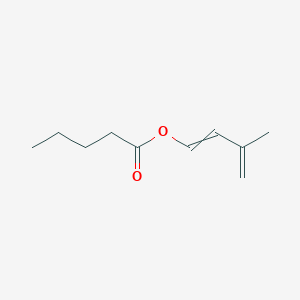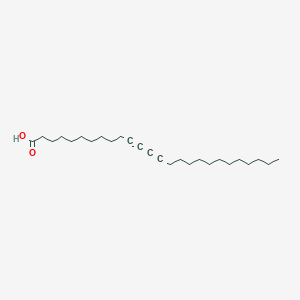![molecular formula C17H14F3N3S B14258419 4-[2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL]-2-pyridylamine CAS No. 365428-85-9](/img/structure/B14258419.png)
4-[2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL]-2-pyridylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL]-2-pyridylamine is a complex organic compound that features a thiazole ring, a pyridine ring, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment to control temperature, pressure, and other reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL]-2-pyridylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the positions on the thiazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-[2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL]-2-pyridylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-[2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL]-2-pyridylamine involves its interaction with specific molecular targets and pathways. The thiazole ring and trifluoromethyl group play crucial roles in its biological activity. The compound may act as an agonist or antagonist to certain receptors, influencing various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolyl: Similar structure but with different substituents.
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate: Another compound with a thiazole ring and trifluoromethyl group.
Uniqueness
4-[2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL]-2-pyridylamine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
365428-85-9 |
|---|---|
Fórmula molecular |
C17H14F3N3S |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
4-[2-ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C17H14F3N3S/c1-2-14-23-15(10-4-3-5-12(8-10)17(18,19)20)16(24-14)11-6-7-22-13(21)9-11/h3-9H,2H2,1H3,(H2,21,22) |
Clave InChI |
BXWBICFQVWWWDF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=C(S1)C2=CC(=NC=C2)N)C3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


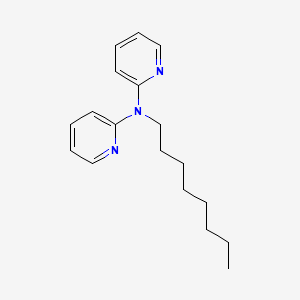
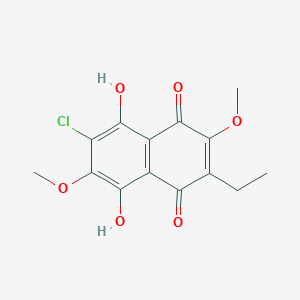

![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid](/img/structure/B14258370.png)


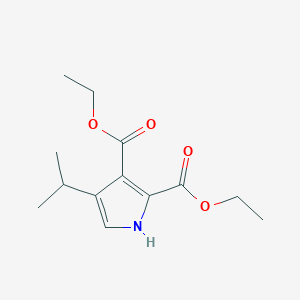
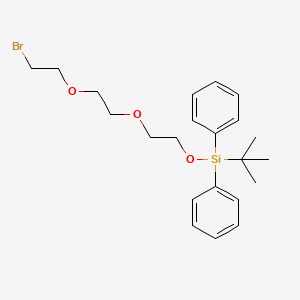
![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)

![1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane](/img/structure/B14258411.png)
